2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide
説明
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-22-12-15(16-3-2-10-24-16)21-17(22)8-9-20-18(23)11-13-4-6-14(19)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIASTVRMCZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-fluorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a novel derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a fluorophenyl group, an imidazole moiety, and a furan ring. Its structural formula is represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities through various mechanisms:
-
Antimicrobial Activity :
- Studies have shown that imidazole derivatives can possess significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
- Anti-inflammatory Effects :
- Cell Proliferation Inhibition :
Case Studies and Experimental Results
| Study | Compound Tested | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| Alegaon et al. (2023) | Imidazole Derivatives | Antibacterial against S. aureus | MIC = 20 µM |
| Otava Chemicals (2014) | AZD6244 (similar structure) | Inhibition of MEK1/2 | IC50 = 14 nM |
| Chahal et al. (2023) | COX-II Inhibitors | Anti-inflammatory activity | IC50 = 0.2 µM |
Pharmacological Potential
The pharmacological implications of this compound are significant, particularly in the context of cancer therapy and antimicrobial treatment. The ability to inhibit key signaling pathways involved in cancer cell proliferation positions it as a candidate for further investigation in oncology.
科学的研究の応用
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
These findings suggest that the structural features of the compound may enhance its antibacterial efficacy.
2. Antitumor Activity
The compound's structural components indicate potential antitumor activity, particularly through interactions with cancer cell lines. Studies have shown that modifications in the phenyl and imidazole groups can enhance cytotoxic effects against various cancer types:
| Cell Line | IC50 μM | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
This suggests that the presence of the fluorophenyl and imidazole groups could similarly influence its antitumor properties.
Case Studies
Antimicrobial Evaluation:
In a study evaluating related compounds, researchers tested their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity, providing insights into the design of more potent derivatives.
Cytotoxicity Assays:
Another study assessed the cytotoxic effects of similar compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that modifications to the compound could further improve its therapeutic potential.
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related analogs from the literature.
Table 1: Structural Comparison of Key Analogs
*Molecular weights estimated using formula-based calculators.
Key Comparative Insights:
Heterocyclic Core Modifications :
- The target compound’s furan-substituted imidazole (electron-rich) contrasts with thiazole (Compound 9, ) and benzothiazole (), which are more rigid and polarizable. Furan may enhance π-π stacking in hydrophobic binding pockets, whereas thio/sulfinyl groups (e.g., in ) introduce polarity or chiral centers.
Substituent Effects: The 4-fluorophenyl group is conserved in the target and several analogs (e.g., ), contributing to metabolic stability and target affinity. However, chlorobenzyl () and 4-methoxyphenyl (Compound 9, ) substituents alter electronic and steric profiles.
Backbone Flexibility :
- The ethyl linkage in the target compound provides conformational flexibility compared to rigid thioacetamide (Compound 9, ) or pyridyl spacers (). This flexibility may improve binding to dynamic protein sites.
Functional Group Impact :
- Nitroimidazole in [18F]FBNA () introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methyl and furan groups. Nitro groups are often utilized in radiopharmaceuticals for hypoxia targeting.
The methyl group on the imidazole in the target may reduce oxidative metabolism compared to hydroxymethyl () or unsubstituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
